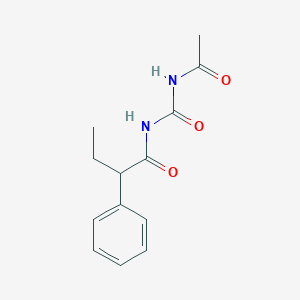
Acetylpheneturide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylpheneturide is a chemical compound that belongs to the class of anticonvulsant drugs. It is a derivative of pheneturide and is used in the treatment of epilepsy. Acetylpheneturide has been in use since the 1950s and has been found to be effective in controlling seizures.
Scientific Research Applications
Biological Effects and Applications
Recent studies have focused on synthesizing new chemical compounds and examining their biological applications, including those similar to Acetylpheneturide. For instance, research on N-acetyl phosphoramidate compounds has delved into their kinetic inhibition parameters and anti-bacterial activity, indicating a potential for diverse biological and therapeutic uses (Gholivand et al., 2021).
Acetylcholinesterase Inhibitors and Immune System
Acetylcholinesterase inhibitors, which could be structurally related to Acetylpheneturide, have been shown to affect the immune system. These inhibitors are widely used for treating Alzheimer’s disease and myasthenia gravis, suggesting a role in modulating the immune response (Pohanka, 2014).
Lysine Acetylation and Cellular Functions
In the context of cellular biology, lysine acetylation is a critical post-translational modification influencing the activity of proteins. Acetylpheneturide, as an acetyl compound, may have relevance in this area. Acetylation affects proteins in various biological functions, showing the broad regulatory scope comparable to other major posttranslational modifications (Choudhary et al., 2009).
Neurodegenerative Diseases
N-acetylcysteine, an acetylated cysteine compound, has shown potential in neurodegenerative diseases, which might be relevant for Acetylpheneturide. It exhibits antioxidant and anti-inflammatory activities and may be helpful in therapies against Parkinson’s, Alzheimer’s, and neuropathic pain (Tardiolo et al., 2018).
properties
CAS RN |
13402-08-9 |
|---|---|
Product Name |
Acetylpheneturide |
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Other CAS RN |
13402-08-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



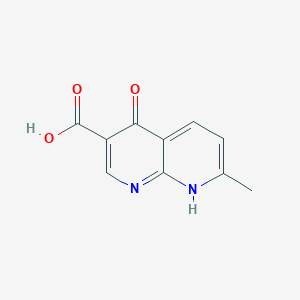

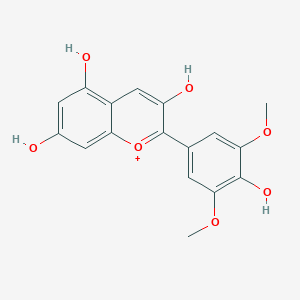
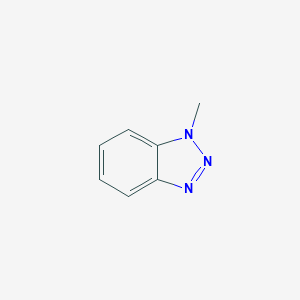
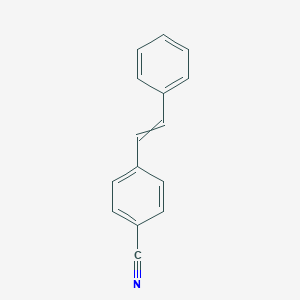
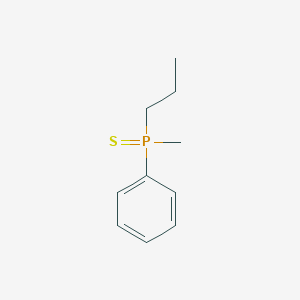
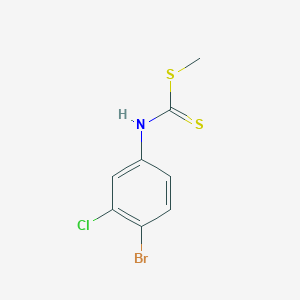
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
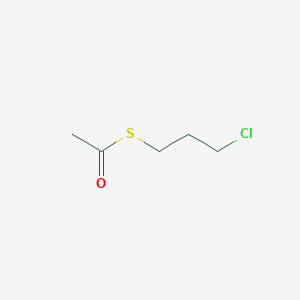
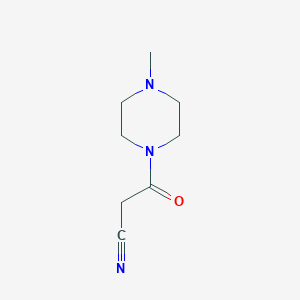
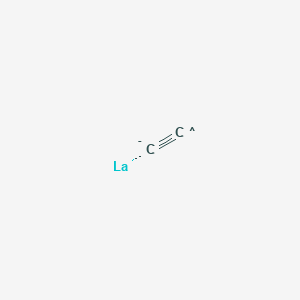
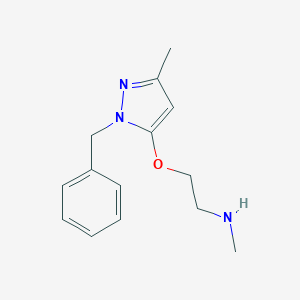

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)